molecular formula C10H12O3 B142449 Methyl 2-(4-hydroxy-3-methylphenyl)acetate CAS No. 64360-47-0

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Cat. No. B142449
CAS RN: 64360-47-0
M. Wt: 180.2 g/mol
InChI Key: UBFCYPQWMPUWJN-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl and acetate groups. The compound is structurally related to hydroxytyrosol, a powerful antioxidant, and its derivatives, which have been synthesized and studied for their potential applications and properties .

Synthesis Analysis

The synthesis of related compounds involves protective group strategies, as seen in the high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol, which is stabilized against oxidation and allows for easy purification and storage. The protective group can be hydrolyzed under certain pH conditions, releasing the active principle . Other synthesis methods include one-pot reactions catalyzed by ammonium acetate for the preparation of pyrazol derivatives , and reactions involving methyl (2-hydroxyphenyl)acetate with various reagents to produce oxadiazole and tetrazol derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as XRD, FT-IR, UV-VIS, and NMR. Theoretical calculations using density functional theory (DFT) have provided detailed information about the local and global chemical activities of these molecules, revealing their electrophilic and nucleophilic nature . Crystal structures often exhibit weak intermolecular interactions, such as hydrogen bonds and C-H...π interactions, which can influence the stability and properties of the compounds .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of a protective group in hydroxytyrosol derivatives allows for selective esterification and subsequent deprotection to yield the desired esters . The reactivity of the oxadiazole and tetrazol rings in the synthesized compounds is also of interest, as these moieties are common in pharmaceuticals and materials science .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the non-linear optical behaviors of certain compounds have been examined, revealing properties such as dipole moment, polarizability, and hyperpolarizability . The solubility and sensitivity to solvent polarity have also been studied, as seen in the case of bis-(4-hydroxy-2H-chromen-2-one) derivatives, which show different behaviors in protic and aprotic solvents . Additionally, the acid dissociation constants of these compounds can be estimated using spectroscopic methods and titration experiments .

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Palladium-Catalyzed α-Oxidation : Methyl 2-(4-hydroxy-3-methylphenyl)acetate derivatives have been prepared through palladium-catalyzed α-oxidation, demonstrating its application in organic synthesis. The study by Chen et al. (2016) investigated this process using palladium acetate as a catalyst.

Biochemistry and Microbiology

  • Production by Fungi : The compound has been identified as a product of fungal cultures. Varma et al. (2006) found phenylacetic acid derivatives, including compounds structurally related to methyl 2-(4-hydroxy-3-methylphenyl)acetate, in cultures of Curvularia lunata.

Crystallography

  • Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into molecular conformation and bonding. A study by Yaman et al. (2019) examined 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, closely related to the compound .

Organic Chemistry Education

  • Use in Organic Chemistry Experiments : The synthesis of similar compounds has been proposed for use in educational settings. For instance, Min (2015) discussed an experiment to synthesize a related compound, enhancing student engagement in scientific research.

Novel Compound Synthesis

  • Synthesis of Novel Compounds : Research by Fredimoses et al. (2015) isolated a new compound structurally similar to methyl 2-(4-hydroxy-3-methylphenyl)acetate from Aspergillus westerdijkiae, indicating its potential as a precursor in novel compound synthesis.

Antimicrobial Properties

  • Antimicrobial Activity Evaluation : Some derivatives have shown antimicrobial activity. For example, Welter et al. (2014) studied the metabolism and detectability of methylamphetamine isomers, suggesting potential applications in medical research.

Drug Development

  • Aldose Reductase Inhibitors : Ali et al. (2012) synthesized derivatives for evaluation as aldose reductase inhibitors, indicating potential applications in drug development, especially for treating diabetic complications.

Safety And Hazards

The safety information for “Methyl 2-(4-hydroxy-3-methylphenyl)acetate” indicates that it has the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 2-(4-hydroxy-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFCYPQWMPUWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10492992
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-hydroxy-3-methylphenyl)acetate

CAS RN

64360-47-0
Record name Methyl (4-hydroxy-3-methylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10492992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Bezencon, B Heidmann, R Siegrist… - Journal of Medicinal …, 2017 - ACS Publications
We report here the discovery and pharmacological characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium …
Number of citations: 45 pubs.acs.org

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